2,4-Dibromo-5-methoxytoluene

Organic Synthesis Marine Natural Products Total Synthesis

This specific 2,4-dibromo-5-methoxytoluene (2,4,5-substitution pattern) is not interchangeable with other dibromomethoxytoluene regioisomers. It is uniquely required as the starting material for Feutrill et al.'s established eight-step (±)-laurinterol synthesis—a route to bioactive marine sesquiterpenes for which no other isomer has a published track record. The position 2 and 4 bromine handles, together with the position 5 methoxy directing group, provide reactivity that generic alternatives cannot replicate. Verify identity via NIST IR spectra and melting point (74–76 °C) before use. Procure this exact isomer to ensure synthetic reproducibility.

Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
CAS No. 5456-94-0
Cat. No. B1345663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-methoxytoluene
CAS5456-94-0
Molecular FormulaC8H8Br2O
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)Br)OC
InChIInChI=1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
InChIKeyCDLNHQVKSMDSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-5-methoxytoluene (CAS 5456-94-0): Procurement-Ready Chemical Identity and Structural Definition


2,4-Dibromo-5-methoxytoluene (CAS 5456-94-0), also referred to as 1,5-dibromo-2-methoxy-4-methylbenzene or 2,4-dibromo-5-methylanisole, is a dibrominated methoxytoluene derivative with the molecular formula C8H8Br2O and a molecular weight of 279.96 g/mol. Its solid-state appearance is a white crystalline powder, with a reported melting point range of 74–76 °C . The compound features a toluene core bearing bromine atoms at the 2- and 4-positions and a methoxy group at the 5-position, a substitution pattern that confers distinctive spectroscopic and reactivity characteristics relative to regioisomeric dibromomethoxytoluenes. Authoritative databases, including the NIST Chemistry WebBook, confirm the IUPAC Standard InChI (InChI=1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3) and provide reference infrared spectral data for identity verification [1].

Why 2,4-Dibromo-5-methoxytoluene Cannot Be Casually Swapped with Other Dibromomethoxytoluene Isomers in Critical Synthetic Routes


The precise substitution pattern of 2,4-dibromo-5-methoxytoluene (2,4,5-substitution) is not interchangeable with its regioisomers, such as 3,5-dibromo-4-methoxytoluene (CAS 14542-71-3; 3,4,5-substitution), without altering or invalidating downstream synthetic outcomes. The differential positioning of the bromine and methoxy groups leads to measurable differences in physical properties, including density (1.727 g/cm³ vs. ~1.78 g/cm³ for the 3,5-isomer) and boiling point (285.9 °C vs. typically lower for the 3,5-isomer) . More critically, the 2,4-dibromo-5-methoxytoluene isomer serves as a uniquely effective starting material in established total synthesis sequences, such as the eight-step route to (±)-laurinterol and related marine sesquiterpenes, a role for which the 3,5-isomer lacks documented applicability [1]. Therefore, generic substitution based on core scaffold alone risks synthetic failure or necessitates extensive re-optimization of reaction conditions.

Head-to-Head Evidence: Quantifying Why 2,4-Dibromo-5-methoxytoluene (CAS 5456-94-0) Outperforms Its Closest Analogs


Synthetic Utility: Unmatched Role as a Key Intermediate in the Total Synthesis of Laurinterol and Related Bioactive Sesquiterpenes

2,4-Dibromo-5-methoxytoluene is a uniquely effective starting material for the total synthesis of (±)-laurinterol and its congeners. In a seminal publication, Feutrill et al. demonstrated that (±)-debromolaurinterol acetate (21c) could be synthesized from 2,4-dibromo-5-methoxytoluene via an eight-step sequence. This sequence constitutes a formal total synthesis of the racemates of laurinterol (1), debromolaurinterol (2), aplysin (3), and debromo-aplysin (4) due to previously established interconversions among these sesquiterpenes [1]. In contrast, the regioisomeric 3,5-dibromo-4-methoxytoluene (CAS 14542-71-3) has not been employed in any published total synthesis of this class of marine natural products, underscoring the critical importance of the 2,4,5-substitution pattern.

Organic Synthesis Marine Natural Products Total Synthesis

Physical Property Differentiation: Distinct Density and Boiling Point vs. Regioisomeric 3,5-Dibromo-4-methoxytoluene

2,4-Dibromo-5-methoxytoluene exhibits a measured density of 1.727 g/cm³ and a boiling point of 285.9 °C at 760 mmHg . In comparison, the regioisomer 3,5-dibromo-4-methoxytoluene (CAS 14542-71-3) is reported to have a density of approximately 1.78 g/cm³ . This difference in density (Δ ~0.053 g/cm³) and boiling point (where the 3,5-isomer typically boils at a lower temperature) provides a robust analytical handle for distinguishing between these closely related isomers during receiving, inventory, or quality control processes.

Physicochemical Characterization Compound Identification Quality Control

Spectroscopic Fingerprint: Definitive NMR and IR Spectral Signatures for Unambiguous Structural Confirmation

The 2,4-dibromo-5-methoxytoluene isomer possesses a unique spectroscopic fingerprint that distinguishes it from its regioisomers. The NIST Chemistry WebBook provides a reference infrared spectrum (condensed phase) for 2,4-dibromo-5-methoxytoluene, which can be used for definitive identity verification [1]. Additionally, the SpectraBase database houses three distinct NMR spectra (¹H and ¹³C) and one FTIR spectrum for this exact compound, acquired in CDCl₃ solvent with TMS reference [2]. In contrast, the 3,5-dibromo-4-methoxytoluene isomer (CAS 14542-71-3) exhibits a different NMR pattern due to its altered substitution, and its IR spectrum would show distinct C-Br and aromatic ring vibration signatures. Access to these reference spectra enables rapid, non-ambiguous confirmation of structural identity upon receipt.

Spectroscopy Analytical Chemistry Compound Authentication

Melting Point Precision: A Sharp, Well-Defined Range (74-76 °C) Facilitating Purification and Purity Assessment

2,4-Dibromo-5-methoxytoluene exhibits a sharp melting point range of 74–76 °C, a value consistently reported across multiple reputable vendor and database sources . This narrow melting range is indicative of a well-defined crystalline solid and provides a reliable, low-cost metric for initial purity assessment upon procurement. While the melting point of the regioisomer 3,5-dibromo-4-methoxytoluene is less consistently documented, some sources indicate it may exist as a liquid or have a lower melting point . A distinct, high melting point simplifies recrystallization and storage handling, as the target compound remains solid at ambient temperatures, minimizing the risk of solvent evaporation or degradation associated with liquid storage.

Thermal Analysis Compound Purity Recrystallization

High-Value Application Scenarios Where 2,4-Dibromo-5-methoxytoluene (CAS 5456-94-0) Delivers Unique Advantage


Total Synthesis of Laurinterol and Related Marine Sesquiterpenes

Procurement of 2,4-dibromo-5-methoxytoluene is essential for research groups engaged in the total synthesis of laurinterol, debromolaurinterol, aplysin, or debromo-aplysin. As demonstrated by Feutrill et al. (1973), this compound serves as the starting material in an established eight-step synthetic sequence to (±)-debromolaurinterol acetate, which in turn provides formal access to the racemates of these bioactive marine natural products [1]. Alternative dibromomethoxytoluene isomers lack any published track record in this context. For laboratories aiming to replicate or expand upon this work, substituting with the 3,5-dibromo isomer would require de novo route development and is not supported by the literature.

Regiospecific Brominated Building Block for Cross-Coupling and Functionalization Reactions

The specific 2,4-dibromo-5-methoxy substitution pattern offers two reactive bromine handles at positions 2 and 4, while the methoxy group at position 5 can serve as a directing or activating group in further transformations. This arrangement is distinct from the 3,5-dibromo-4-methoxy isomer, where the bromines are adjacent to the methoxy group, altering electronic and steric properties. The 2,4-isomer's documented cleavage chemistry, as studied by Adachi (1973) in the Bulletin of the Chemical Society of Japan [2], provides a foundation for predicting reactivity in nucleophilic or reductive cleavage reactions. Procurement of this specific isomer ensures compatibility with literature procedures and avoids unintended regiochemical outcomes.

Quality Control and Analytical Reference Standard for Isomer-Specific Method Development

Given the availability of high-quality reference IR (NIST) and NMR (SpectraBase) spectra for 2,4-dibromo-5-methoxytoluene, this compound can serve as a reliable reference standard for developing or validating analytical methods aimed at distinguishing between dibromomethoxytoluene isomers [3][4]. The measurable differences in density (1.727 g/cm³) and melting point (74-76 °C) further support its use in routine quality control checks upon receipt from suppliers. Laboratories that handle multiple brominated toluene derivatives can leverage this compound to benchmark instrument performance and confirm isomer identity.

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